molecular formula C7H8ClN3 B8690907 2-Chloro-N-methyl-5-vinylpyrimidin-4-amine CAS No. 839708-49-5

2-Chloro-N-methyl-5-vinylpyrimidin-4-amine

Cat. No.: B8690907
CAS No.: 839708-49-5
M. Wt: 169.61 g/mol
InChI Key: OPRGWEVANMQHEE-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-5-vinylpyrimidin-4-amine is a chemical compound with the molecular formula C7H8ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-5-vinylpyrimidin-4-amine typically involves the chlorination of a pyrimidine derivative followed by the introduction of an ethenyl group and methylation of the amine group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or distillation to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-5-vinylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one atom or group of atoms in the compound with another atom or group, which can significantly modify its chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions, such as temperature and solvent choice, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated amine. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced.

Scientific Research Applications

2-Chloro-N-methyl-5-vinylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nucleic acid analogs due to its pyrimidine base structure.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-5-vinylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyrimidine: This compound is similar in structure but lacks the ethenyl group, which can affect its reactivity and applications.

    2-Chloro-4-aminopyrimidine: This compound has an amino group at the 4-position, similar to 2-Chloro-N-methyl-5-vinylpyrimidin-4-amine, but differs in other substituents.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the ethenyl group, in particular, can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

839708-49-5

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

2-chloro-5-ethenyl-N-methylpyrimidin-4-amine

InChI

InChI=1S/C7H8ClN3/c1-3-5-4-10-7(8)11-6(5)9-2/h3-4H,1H2,2H3,(H,9,10,11)

InChI Key

OPRGWEVANMQHEE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1C=C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (5-bromo-2-chloro-pyrimidin-4-yl)-methylamine (3.75 g, 16.9 mmol), tris(dibenzylidineacetone)dipalladium(0) (388 mg, 0.4 mmol), and tri-2-furylphosphine (777 mg, 3.3 mmol) in DMF is stirred for 20 minutes at room temperature and then tributylvinyltin (5.93 mL, 20.3 mmol) is added. After stirring for 16 hours at about 65° C., the reaction mixture is cooled to room temperature and stirred with a 10% aqueous solution of potassium fluoride (800 mL) and diethyl ether (600 mL) for 1 hour before filtering through a pad of Celite. The pad of Celite is rinsed with a further portion of diethyl ether (200 mL). The aqueous layer is separated and extracted with CHCl3. The combined organic extract is dried over MgSO4 and concentrated under reduced pressure to give crude oil which is purified by flash column chromatography (SiO2, EtOAc/Hx=1/4) to afford (2-chloro-5-vinyl-pyrimidin-4-yl)-methylamine (2.63 g, 92%) as a white solid.
Quantity
3.75 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenzylidineacetone)dipalladium(0)
Quantity
388 mg
Type
reactant
Reaction Step One
Quantity
777 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.93 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

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